molecular formula C18H17N3O B2620602 4-(1H-benzimidazol-2-yl)-1-benzylpyrrolidin-2-one CAS No. 847396-32-1

4-(1H-benzimidazol-2-yl)-1-benzylpyrrolidin-2-one

Cat. No.: B2620602
CAS No.: 847396-32-1
M. Wt: 291.354
InChI Key: ZVMRDVATVAPMCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-Benzimidazol-2-yl)-1-benzylpyrrolidin-2-one is a heterocyclic compound that features a benzimidazole moiety fused to a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-benzimidazol-2-yl)-1-benzylpyrrolidin-2-one typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde followed by cyclization. One common method involves the reaction of 1,2-phenylenediamine with benzaldehyde in the presence of a strong dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction is usually carried out under reflux conditions at elevated temperatures (140-220°C) to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield and purity. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and energy consumption .

Chemical Reactions Analysis

Types of Reactions

4-(1H-Benzimidazol-2-yl)-1-benzylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring of the benzimidazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.

    Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety typically yields N-oxides, while reduction of the pyrrolidinone ring results in the corresponding alcohol.

Scientific Research Applications

4-(1H-Benzimidazol-2-yl)-1-benzylpyrrolidin-2-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A simpler structure with similar biological activities.

    1-Benzylpyrrolidin-2-one: Lacks the benzimidazole moiety but shares the pyrrolidinone ring.

    2-Phenylbenzimidazole: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness

4-(1H-Benzimidazol-2-yl)-1-benzylpyrrolidin-2-one is unique due to the combination of the benzimidazole and pyrrolidinone moieties, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets compared to simpler analogs .

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-benzylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c22-17-10-14(12-21(17)11-13-6-2-1-3-7-13)18-19-15-8-4-5-9-16(15)20-18/h1-9,14H,10-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMRDVATVAPMCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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